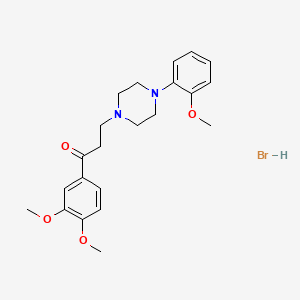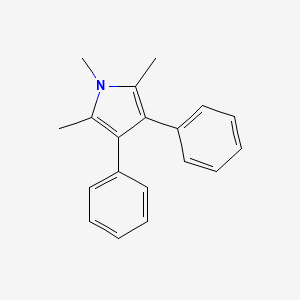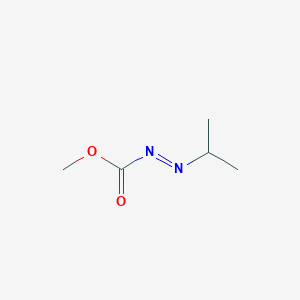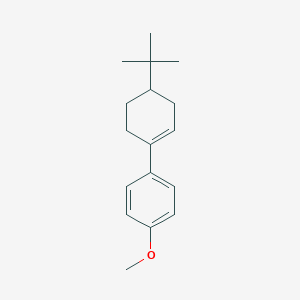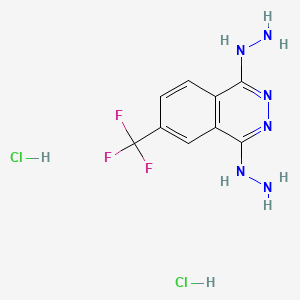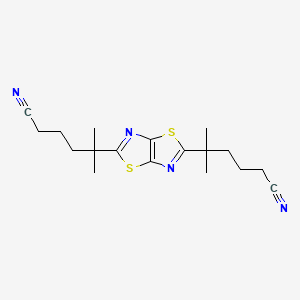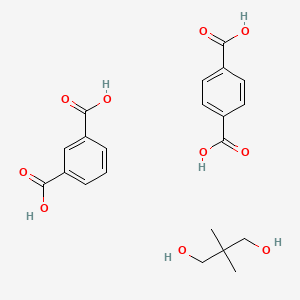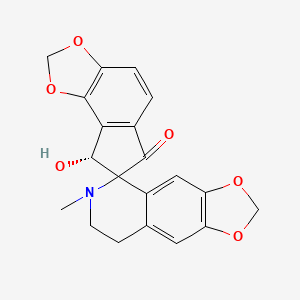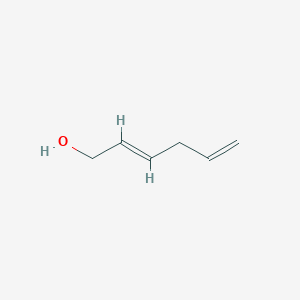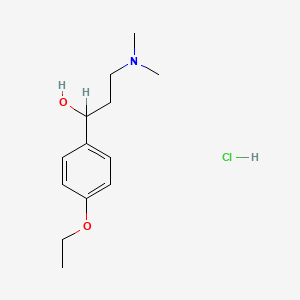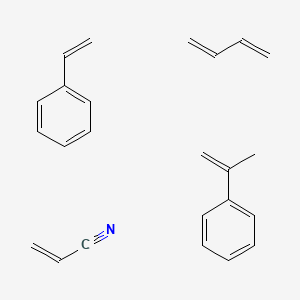
Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene” is a combination of four distinct organic compounds: Buta-1,3-diene, prop-2-enenitrile, prop-1-en-2-ylbenzene, and styrene. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons, such as naphtha or ethane. This process involves heating the hydrocarbons to high temperatures (around 800-900°C) in the presence of steam, resulting in the formation of buta-1,3-diene along with other by-products .
Prop-2-enenitrile
This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures (400-500°C) and pressures .
Prop-1-en-2-ylbenzene
This process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (around 600-650°C) to produce styrene and hydrogen .
Analyse Chemischer Reaktionen
Buta-1,3-diene
Buta-1,3-diene undergoes various types of reactions, including:
Polymerization: Buta-1,3-diene can polymerize to form polybutadiene, a synthetic rubber.
Diels-Alder Reaction: It reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Buta-1,3-diene can be hydrogenated to form butenes.
Prop-2-enenitrile
Prop-2-enenitrile undergoes several reactions, such as:
Polymerization: It can polymerize to form polyacrylonitrile, used in the production of synthetic fibers.
Hydrolysis: It can be hydrolyzed to form acrylamide and acrylic acid.
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene undergoes reactions like:
Polymerization: It can polymerize to form poly(α-methylstyrene).
Hydrogenation: It can be hydrogenated to form cumene.
Styrene
Styrene undergoes various reactions, including:
Polymerization: It can polymerize to form polystyrene, a widely used plastic.
Copolymerization: It can copolymerize with other monomers, such as butadiene, to form styrene-butadiene rubber.
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubber, such as polybutadiene and styrene-butadiene rubber, which are essential in the automotive industry for manufacturing tires .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics. It is also used as a precursor for the synthesis of various chemicals, such as acrylamide and acrylic acid .
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene is used as a monomer in the production of poly(α-methylstyrene) and as an intermediate in the synthesis of other chemicals .
Styrene
Styrene is used in the production of polystyrene, a versatile plastic used in various applications, including packaging, insulation, and disposable containers. It is also used in the production of styrene-butadiene rubber and other copolymers .
Wirkmechanismus
The mechanism of action for each compound varies based on its chemical structure and reactivity. For example, buta-1,3-diene and styrene undergo polymerization through a free-radical mechanism, where the double bonds in the monomers react to form long polymer chains. Prop-2-enenitrile undergoes similar polymerization reactions, while prop-1-en-2-ylbenzene can undergo both polymerization and hydrogenation reactions .
Vergleich Mit ähnlichen Verbindungen
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also conjugated dienes used in the production of synthetic rubbers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and ethacrylonitrile, which are also nitriles used in the production of synthetic fibers and resins .
Prop-1-en-2-ylbenzene
Similar compounds include styrene and vinyl toluene, which are also used as monomers in the production of polymers .
Styrene
Similar compounds include vinyl toluene and divinylbenzene, which are also used in the production of polymers and copolymers .
Eigenschaften
CAS-Nummer |
25120-20-1 |
|---|---|
Molekularformel |
C24H27N |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C4H6.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h3-7H,1H2,2H3;2-7H,1H2;3-4H,1-2H2;2H,1H2 |
InChI-Schlüssel |
YXOPHCQVPCHOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
25120-20-1 106818-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


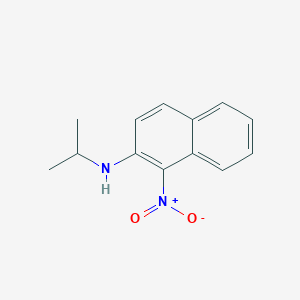
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

